Bietanautine - 6888-11-5

Bietanautine

Catalog Number: EVT-262065
CAS Number: 6888-11-5
Molecular Formula: C35H41N9O9
Molecular Weight: 731.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bietanautine, also known as Nautamine, is an antiemetic biochemical.
Source and Classification

Bietanautine is classified as an organic compound, specifically a type of amino acid derivative. The classification is based on its molecular structure, which includes a backbone typical of amino acids along with additional functional groups that modify its reactivity and interactions with biological systems.

Synthesis Analysis

Methods of Synthesis

The synthesis of Bietanautine can be achieved through several methods, each with varying degrees of complexity and yield. Commonly used techniques include:

  • Chemical Synthesis: This method involves the stepwise construction of the compound using established organic reactions. Key reactions may include amination, alkylation, or condensation reactions.
  • Biological Synthesis: Utilizing enzymatic pathways to produce Bietanautine in microbial or plant systems can be an eco-friendly alternative. This method often results in higher specificity and fewer byproducts.

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For instance, a common approach might involve the use of protecting groups to prevent unwanted reactions during multi-step synthesis.

Molecular Structure Analysis

Structure

Bietanautine possesses a complex molecular structure characterized by specific functional groups that dictate its chemical behavior. The structural formula can be represented as follows:

CxHyNzOwC_xH_yN_zO_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The exact values depend on the specific isomer or derivative being studied.

Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of Bietanautine. These techniques provide insights into the molecular connectivity and mass-to-charge ratios, allowing for accurate identification.

Chemical Reactions Analysis

Reactions

Bietanautine can participate in various chemical reactions due to its functional groups. Notable reactions include:

  • Condensation Reactions: These reactions form new bonds while releasing water, often leading to the formation of larger molecules or polymers.
  • Hydrolysis: Under acidic or basic conditions, Bietanautine can undergo hydrolysis, breaking down into simpler components.
  • Redox Reactions: Depending on its functional groups, Bietanautine may act as either an oxidizing or reducing agent in various chemical processes.

Technical Details

The kinetics and mechanisms of these reactions can be influenced by factors such as solvent choice, temperature, and concentration. Detailed studies often employ kinetic modeling to predict reaction rates and product distributions.

Mechanism of Action

Process

The mechanism of action for Bietanautine involves its interaction with biological systems at the molecular level. It may function as a substrate for specific enzymes or interact with cellular receptors, influencing metabolic pathways.

Data

Research indicates that Bietanautine may modulate certain biochemical pathways, potentially affecting cellular signaling or metabolic processes. Quantitative data from enzyme kinetics studies can provide insights into its efficacy as a biological agent.

Physical and Chemical Properties Analysis

Physical Properties

Bietanautine exhibits distinct physical properties such as:

  • Melting Point: This property varies based on purity but typically falls within a specific range indicative of its crystalline structure.
  • Solubility: Solubility in water and organic solvents is critical for its application in biological systems.

Chemical Properties

Chemical properties include:

  • Stability: Bietanautine's stability under various pH conditions is essential for its storage and application.
  • Reactivity: The presence of functional groups determines how it interacts with other chemicals, influencing its use in synthesis or as a reagent.
Applications

Scientific Uses

Bietanautine has potential applications across several scientific domains:

  • Pharmaceuticals: Its unique properties may lead to the development of new therapeutic agents targeting specific diseases.
  • Biochemistry: As a model compound, it can be used to study enzyme interactions or metabolic pathways.
  • Material Science: Its chemical properties may lend themselves to applications in developing new materials with desired mechanical or thermal characteristics.
Historical Development & Nomenclature of Bietanautine (Betaine Anhydrous)

Discovery Timeline of Bietanautine in Pharmacological Research

The pharmacological recognition of bietanautine (commonly known as betaine anhydrous or trimethylglycine) spans nearly two centuries of scientific inquiry. Its discovery and application timeline reveals a progression from botanical isolation to sophisticated therapeutic applications:

  • 1860s: German chemist Carl Scheubler first isolated betaine from sugar beet (Beta vulgaris) molasses during sugar refining processes. This botanical origin established its common name (from Latin beta for beet) and identified its crystalline zwitterionic structure [3] [8]. Initially classified as a plant alkaloid, its osmotic protective functions in plants were documented but pharmacological potential remained unexplored.

  • 1930s-1950s: Research expanded to mammalian biochemistry, revealing betaine's endogenous synthesis pathway via choline oxidation in hepatic mitochondria. Seminal studies by Du Vigneaud established its role in methyl group metabolism, demonstrating its capacity to remethylate homocysteine to methionine via betaine-homocysteine methyltransferase (BHMT) [5] [7]. This period marked its transition from botanical curiosity to metabolic intermediate.

  • 1980s: Pharmacological interest surged when betaine received orphan drug designation for homocystinuria (1984). Clinical trials validated its efficacy in lowering plasma homocysteine levels, culminating in FDA approval of Cystadane® (betaine anhydrous) in 1996 for this indication [3] [8]. This established betaine as the first-line therapy for genetic homocystinuria disorders.

  • 2000s-Present: Research diversified into polypharmacological applications:

  • Metabolic syndrome: Cross-sectional studies identified inverse correlations between plasma betaine levels and obesity/dyslipidemia markers [7].
  • Exercise physiology: Clinical trials demonstrated betaine supplementation (2.5g/day) enhanced resistance training outcomes in females, significantly reducing body fat percentage compared to placebo (-3.3% vs -1.7%) [2].
  • Anti-inflammatory applications: Mechanistic studies revealed betaine's inhibition of NLRP3 inflammasome activation and NF-κB signaling pathways, suggesting therapeutic potential for chronic inflammatory conditions [5].

Table 1: Key Milestones in Betaine Pharmacological Research

Time PeriodMilestone AchievementResearch Focus Area
1869Isolation from sugar beet molasses (Scheubler)Botanical Chemistry
1939Identification of endogenous synthesis pathwayMammalian Biochemistry
1952Elucidation of homocysteine remethylation mechanismMethylation Metabolism
1996FDA approval of Cystadane® for homocystinuriaGenetic Disorder Treatment
2008Correlation established between plasma betaine and metabolic syndrome componentsMetabolic Disease Research
2018Mechanistic evidence of NLRP3 inflammasome inhibitionAnti-inflammatory Therapeutics

Evolution of IUPAC Naming Conventions for Polypharmacological Compounds

Betaine's nomenclature history exemplifies the challenges in standardizing names for multifunctional compounds with evolving pharmacological roles:

  • 1890s-1950s: Early naming reflected structural characteristics through trivial names:
  • "Lycine" (from Greek lykos = wolf), referencing wolfberry (Lycium spp.) as an early source
  • "Oxyneurine" (misnomer implying neural activity), later abandoned [3] [8]
  • "Trimethylglycine" (TMG) became the dominant semi-systematic name, specifying the glycine backbone with three methyl substituents

  • IUPAC Standardization (1970s): Systematic naming prioritized molecular structure over botanical origins:

  • Primary name: "2-(Trimethylazaniumyl)acetate" - Precisely denotes the quaternary ammonium cation at carbon 2 and carboxylate anion
  • Alternate name: "N,N,N-trimethylglycine" - Maintains continuity with biochemical literature [3]

  • 21st Century Developments: As betaine's polypharmacology expanded, nomenclature faced new challenges:

  • Distinguishing functional variants: "Betaine anhydrous" specifies the dehydrated medicinal form versus natural hydrates
  • Patent-specific designations: Over 50 patent documents reference trivial names (e.g., "glycine betaine") for continuity, while claims utilize IUPAC names for precision [1]
  • Pharmacological subclassification: Emerging terms like "methyl-donor betaines" address specific functional roles distinct from osmolyte functions

Table 2: Evolution of Betaine Nomenclature

EraDesignationNaming BasisFunctional Context
19th CenturyBetaineBotanical origin (Beta vulgaris)Plant physiology
Early 1900sTrimethylglycine (TMG)Semi-systematic structureBiochemical metabolism
1930sOxyneurineErroneous functional associationNeurological research (abandoned)
1979 IUPAC2-(Trimethylazaniumyl)acetateSystematic molecular structureChemical synthesis
1990s-PresentBetaine anhydrousPharmaceutical standardizationDrug formulation

Patent Landscapes and Intellectual Property Trajectories

The intellectual property landscape for betaine reflects shifting global priorities in therapeutic applications and production technologies, with accelerating innovation in recent decades:

  • Early Production Patents (1940s-1980s): Initial IP focused on extraction and purification methods:
  • US Patent 2,375,411 (1945): Crystallization process from beet molasses
  • European Patent EP0036776 (1981): Electrochemical synthesis from choline derivatives
  • Dominated by agrochemical and food industry entities (e.g., American Crystal Sugar, DuPont)

  • Therapeutic Expansion (1990s-2010s): Orphan drug designation spurred innovation in medical applications:

  • Cystadane® patents (Orphan Europe): Covered stabilization methods for pharmaceutical formulations
  • Metabolic disorder patents: WO2001074335 claimed betaine compositions for non-alcoholic fatty liver disease (NAFLD)
  • Athletic performance patents: US20100273821A1 covered betaine-containing sports nutrition formulations [2] [8]

  • Modern Landscape (2020s): Characterized by diversification and geographical shifts:

  • Top patent assignees: DuPont (137 patents), Novozymes (99), DSM (57), Toray Industries (24), Dalian Institute of Chemical Physics (23) [1]
  • Technology distribution: Biotechnology (36.8%), basic materials chemistry (15.7%), food chemistry (10%) [1]
  • Geographical shift: Asian entities now dominate new filings, with Chinese institutions accounting for 38% of 2020-2025 applications [1] [4]
  • Analytical advancements: AI-powered platforms like Patlytics now enable comprehensive landscape analysis, identifying white spaces in betaine applications for drug delivery systems and biodegradable materials [6]

Table 3: Key Patent Trends in Betaine-Related Innovations

Patent CategoryExemplary Patent/AssigneeTechnology InnovationGeographical Hub
Extraction ProcessesDuPont (US2895941A)Ion-exchange purification from fermentation brothsUnited States
Therapeutic FormulationsOrphan Europe (EP2285322B1)Stabilized anhydrous betaine for homocystinuriaEuropean Union
Metabolic CompositionsDalian Inst. Chem. Phys (CN1031728)Betaine-choline complexes for hepatic steatosisChina
Agricultural ApplicationsToray Industries (JP2020504503A)Betaine-enhanced pesticides with improved absorptionJapan
Biotechnological MethodsNovozymes (WO2018234427A1)Recombinant microbial production via engineered BHMTDenmark

Properties

CAS Number

6888-11-5

Product Name

Bietanautine

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C35H41N9O9

Molecular Weight

731.8 g/mol

InChI

InChI=1S/C17H21NO.2C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;2*4H,3H2,1-2H3,(H,14,15)

InChI Key

COTYIKUDNNMSDT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Bietanautine; Nautamine; Etanautine

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.